N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11(20)18-12-5-4-6-13(9-12)19-17(21)15-8-7-14(23-3)10-16(15)22-2/h4-10H,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYAFCSZYHUZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with 3-(acetylamino)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Cores
Key Observations:
- Substituent Position Matters : The target compound’s 4-(methylsulfanyl) group distinguishes it from the herbicidal sodium salt in , which has a 3-(methylsulfanyl) substitution. Positional changes alter electronic effects and biological targets .
Functional Group Comparisons
Acetylamino Group :
- Target Compound vs. CI-994: Both share an acetylamino group, but CI-994’s N-(2-aminophenyl) moiety is critical for HDAC inhibition. The target’s N-[3-(acetylamino)phenyl] group may reduce HDAC affinity due to steric hindrance .
Methoxy and Sulfanyl Groups :
- Target vs.
Biological Activity
N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a synthetic compound with potential biological activities. This article reviews its biological effects, mechanisms of action, and potential applications in medicine based on recent research findings.
- IUPAC Name : N-(3-acetamidophenyl)-2-methoxy-4-methylsulfanylbenzamide
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 342.40 g/mol
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can disrupt various biochemical pathways.
- Receptor Interaction : It may modulate receptor activity, influencing cellular responses and signaling pathways.
Anticancer Potential
Benzamide derivatives have been explored for their anticancer properties. For example, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors .
Study 1: Antiviral Activity Against HBV
A study evaluated the antiviral activity of similar benzamide derivatives against HBV. The derivatives were found to significantly reduce viral load in vitro and in vivo models. The mechanism was linked to the upregulation of APOBEC3G levels, suggesting that this compound may share similar properties .
Study 2: Cytotoxic Effects on Cancer Cells
Another research focused on the cytotoxic effects of benzamide derivatives on cancer cells. Compounds showed varying degrees of potency, with some exhibiting IC50 values in the low micromolar range against different cancer cell lines. The study highlighted the importance of substituents in enhancing biological activity, indicating that modifications to the benzamide structure could yield more potent anticancer agents .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with coupling 3-(acetylamino)aniline with a substituted benzoyl chloride derivative under anhydrous conditions. Key steps include:
- Use of a base (e.g., triethylamine) to deprotonate the aniline nitrogen, facilitating nucleophilic acyl substitution .
- Purification via column chromatography or recrystallization to isolate the benzamide product. Solvent selection (e.g., ethanol/water mixtures) is critical for high yields .
- Critical Parameters : Reaction temperature (0–5°C for acyl chloride stability), stoichiometric ratios (1:1.2 benzoyl chloride:aniline), and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methylsulfanyl (δ ~2.5 ppm) groups; confirm acetylamino resonance (δ ~7.5–8.0 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .
- Chromatography :
- HPLC : Use C18 columns with methanol/water gradients (70:30 → 90:10) to assess purity (>95%) and monitor stability under stress conditions (e.g., pH, temperature) .
Q. What in vitro biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) to quantify IC₅₀ values .
- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) over 48–72 hours .
- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methylsulfanyl groups) impact target selectivity and potency?
- SAR Insights :
- Methoxy Group : Enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases), improving binding affinity .
- Methylsulfanyl Group : Increases electron density at the benzene ring, potentially stabilizing charge-transfer interactions with hydrophobic pockets .
Q. What computational approaches can elucidate its mechanism of action and binding modes?
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., PDB: 1M17) over 100 ns trajectories to assess stability of hydrogen bonds with catalytic lysine/aspartate residues .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks .
Q. How can contradictory bioactivity data from structural analogs be resolved methodologically?
- Case Study : If analog A shows anticancer activity but analog B does not:
- Step 1 : Validate assay reproducibility (n ≥ 3 replicates) under standardized conditions (e.g., cell passage number, serum concentration) .
- Step 2 : Perform proteomics (e.g., Western blot) to confirm target engagement (e.g., phosphorylated EGFR levels) .
- Step 3 : Analyze solubility differences (e.g., PBS vs. DMSO) using nephelometry to rule out false negatives due to precipitation .
Q. What strategies improve metabolic stability without compromising target activity?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the acetylamino moiety to enhance plasma stability, with enzymatic cleavage in target tissues .
- Isosteric Replacement : Substitute methylsulfanyl with sulfoxide/sulfone groups to reduce CYP450-mediated oxidation while maintaining H-bonding capacity .
Q. How do regioisomerism and stereoelectronic effects influence reactivity in downstream derivatization?
- Regioisomer Analysis :
- Use X-ray crystallography (e.g., CCDC deposition) to compare crystal packing and intermolecular interactions of ortho/meta/para isomers .
- Stereoelectronic Effects :
- Electron-donating groups (e.g., methoxy) activate the benzene ring for electrophilic substitution, directing functionalization to specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
